molecular formula C20H14F3NO B2984102 (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-09-9

(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B2984102
CAS RN: 866149-09-9
M. Wt: 341.333
InChI Key: ODWSLKJDDARPHO-QBFSEMIESA-N
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Description

“(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the CAS Number: 866149-09-9 and a linear formula of C20H14F3NO .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C20H14F3NO/c21-20(22,23)16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)24-18(15)19(13)25/h1-8,11,24H,9-10H2/b13-11- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.33 . It’s a solid substance . More research is needed to provide a detailed analysis of its physical and chemical properties.

Scientific Research Applications

Detection of Explosives

Research has demonstrated the use of novel fluorescent poly(2,7-carbazole) compounds, similar in structure to the mentioned carbazole derivative, for the detection of explosive compounds like TNT and DNT. The high recycled fluorescence quenching sensitivity of these materials is attributed to their strong electron-donating ability and the bulky side chain that weakens interaction between polymer chains (Nie et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based compounds have been synthesized and used as hosts for blue phosphorescent OLEDs. The structural modifications in these compounds, akin to the mentioned derivative, allow for tuning of glass transition temperatures and optimization of device performance. For instance, incorporating carbazol-9-yl-substituted benzimidazole results in highly efficient OLEDs with significant brightness and efficiency improvements (Chang et al., 2018).

Fluorescence Quenching and Optical Properties

Studies on carbazole-containing push-pull chromophores, similar to the specified compound, have shown detailed insights into their optical properties and fluorescence quenching by silver nanoparticles. These insights are crucial for the development of advanced optical materials and sensors (Asiri et al., 2017).

Photophysical Studies

Research involving carbazole and quinoline copolymers and oligomers demonstrates the synthesis and investigation of materials with large intramolecular charge transfer. These studies are foundational for developing novel materials with specific optical properties suitable for various applications, from sensors to light-emitting devices (Jenekhe et al., 2001).

Phosphorescence Organic Light-Emitting Diodes

The development of novel carbazole-based compounds for use as host materials in OLEDs is a significant area of research. These materials, which include structural elements similar to the specified compound, show promise for improving the efficiency and performance of OLEDs through enhanced host-guest interactions (Xie & Liu, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(2Z)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO/c21-20(22,23)16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)24-18(15)19(13)25/h1-8,11,24H,9-10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSLKJDDARPHO-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one

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